molecular formula C7H5ClN2S B2872692 2-Chloro-5-methylthiazolo[5,4-b]pyridine CAS No. 1190927-27-5

2-Chloro-5-methylthiazolo[5,4-b]pyridine

Cat. No. B2872692
CAS RN: 1190927-27-5
M. Wt: 184.64
InChI Key: IHVAUNPEEBBIOG-UHFFFAOYSA-N
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Description

“2-Chloro-5-methylthiazolo[5,4-b]pyridine” is a chemical compound with the molecular formula C7H5ClN2S . It’s a derivative of thiazolo[5,4-b]pyridine, a type of heterocyclic compound .


Synthesis Analysis

The synthesis of “2-Chloro-5-methylthiazolo[5,4-b]pyridine” and its derivatives can be achieved through several steps from commercially available substances . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-methylthiazolo[5,4-b]pyridine” can be represented by the InChI code: 1S/C7H5ClN2S/c1-4-10-6-2-3-5(8)9-7(6)11-4/h2-3H,1H3 .

Scientific Research Applications

Antioxidant Activity

Thiazolo[4,5-b]pyridines, which include 2-Chloro-5-methylthiazolo[5,4-b]pyridine, have been found to exhibit high antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress .

Antimicrobial Activity

These compounds have also been reported to have antimicrobial properties . This suggests they could be used in the development of new antimicrobial drugs .

Herbicidal Activity

Thiazolo[4,5-b]pyridines have been found to have herbicidal activity . This means they could potentially be used in the development of new herbicides .

Anti-inflammatory Activity

These compounds have been found to have anti-inflammatory properties . This suggests they could be used in the treatment of inflammatory diseases .

Antifungal Activity

Thiazolo[4,5-b]pyridines have been reported to have antifungal properties . This suggests they could be used in the treatment of fungal infections .

Antitumor Activity

These compounds have been found to have antitumor properties . This suggests they could be used in the treatment of cancer .

Histamine H3 Receptor Antagonists

Some representatives of this class have been reported as histamine H3 receptor antagonists . This suggests they could be used in the treatment of allergies and other conditions related to the histamine H3 receptor .

Synthesis of Novel Derivatives

2-Chloro-5-methylthiazolo[5,4-b]pyridine can be used in the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives . These novel derivatives could potentially have a wide range of medicinal and biological properties .

properties

IUPAC Name

2-chloro-5-methyl-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-2-3-5-6(9-4)11-7(8)10-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVAUNPEEBBIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylthiazolo[5,4-b]pyridine

CAS RN

1190927-27-5
Record name 2-chloro-5-methyl-[1,3]thiazolo[5,4-b]pyridine
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